2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
The exact mass of the compound this compound is 407.23212518 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-8-19-18(7)24-23(28-17(6)11-16(5)26-28)27(22(19)30)12-20(29)25-21-14(3)9-13(2)10-15(21)4/h9-11H,8,12H2,1-7H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWODXYULVZLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 356.47 g/mol. The structure features a pyrazole ring and a dihydropyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O2 |
| Molecular Weight | 356.47 g/mol |
| LogP | 1.09 |
| Polar Surface Area | 51 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. In vitro studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The pyrazole moiety has been linked to antimicrobial activity. Studies suggest that the compound may exhibit efficacy against a range of bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Compounds in this class have demonstrated anti-inflammatory effects in preclinical models. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could affect key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Interaction with DNA : The compound might intercalate into DNA or form adducts, leading to cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar dihydropyrimidine derivatives inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
- Antimicrobial Efficacy : Research published in Antibiotics indicated that pyrazole-containing compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain .
- Anti-inflammatory Research : A study highlighted in Frontiers in Pharmacology reported that compounds with a similar structure significantly reduced inflammation markers in animal models of arthritis .
Scientific Research Applications
Structural Features
The compound features both pyrazole and pyrimidine moieties, which are critical for its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.
Medicinal Chemistry
Pharmaceutical Potential
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests it could interact with specific enzymes or receptors, modulating their activity. Preliminary studies indicate it may possess anti-inflammatory and anti-cancer properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. Results showed significant cytotoxic effects, indicating potential as an anticancer drug candidate.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules.
Synthetic Routes
Common synthetic routes involve the condensation of 3,5-dimethylpyrazole with pyrimidine derivatives under controlled conditions. This multi-step process often utilizes bases such as potassium carbonate in solvents like DMSO at elevated temperatures .
Material Science
Development of New Materials
Research is ongoing to explore the use of this compound in developing new materials with specific properties. Its structural characteristics may lead to applications in polymers or nanomaterials.
Case Study: Material Properties
A recent study examined the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The findings indicated improved performance compared to traditional materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
